molecular formula C11H11NOS2 B2503119 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34392-97-7

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2503119
CAS RN: 34392-97-7
M. Wt: 237.34
InChI Key: ZEZSJEPMPURQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of 2-sulfanylidene-1,3-thiazolidin-4-one, which is a class of sulfur-containing heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be achieved through a three-component condensation reaction involving primary amines, carbon disulfide, and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are structurally related to the compound of interest . Although the specific synthesis of 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate, has been analyzed, revealing that the non-hydrogen atoms in the organic component are almost coplanar. This suggests that the 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one could also exhibit a planar structure, which might influence its chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiazolidin-4-one derivatives is influenced by the presence of the sulfanylidene moiety. For instance, the compound 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole, which contains a similar sulfanyl group, can undergo various reactions with active methylene derivatives to form fused thiazolo-pyrimidines and other substituted thiazolo-pyrimidines . These reactions demonstrate the versatility of thiazolidin-4-one derivatives in forming a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives can be inferred from studies on similar compounds. For example, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione has been recorded, and the vibrational wavenumbers computed at HF and DFT levels of theory. The NH stretching wavenumber is red-shifted, indicating the weakening of the NH bond. The negative regions in the molecular electrostatic potential (MEP) map are localized over the sulfur atoms, suggesting sites for nucleophilic attack . These findings can provide insights into the reactivity and interactions of 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one with other molecules.

Scientific Research Applications

Antimicrobial Properties

  • 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, as a derivative of thiazolidin-4-one, has been investigated for its antimicrobial properties. Studies have demonstrated the potential of such compounds as antimicrobial agents. For instance, Gouda et al. (2010) synthesized various thiazolidin-4-one derivatives and found some to exhibit promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

Synthesis and Biological Activities

  • The chemistry and biological activities of 1,3-thiazolidin-4-ones, a group to which 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs, have been extensively studied. These compounds are known for their diverse biological properties and utility as synthons for various biological compounds. Cunico, Gomes, and Vellasco (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, highlighting their significance in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).

Antitumor Activity

  • Another significant area of research is the investigation of thiazolidin-4-one derivatives for their potential antitumor properties. Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives, which showed moderate activity against various malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZSJEPMPURQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.